1-(2-Bromophenyl)butan-2-ol
Overview
Description
1-(2-Bromophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a bromine atom attached to the phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-bromobenzyl bromide reacts with butanal in the presence of magnesium and anhydrous ether to form the desired product. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products:
Oxidation: 1-(2-Bromophenyl)butan-2-one.
Reduction: 1-(2-Bromophenyl)butane.
Substitution: Various substituted phenylbutanols depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)butan-2-ol involves its interaction with various molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes.
Comparison with Similar Compounds
1-(2-Chlorophenyl)butan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)butan-2-ol: Contains a fluorine atom, leading to different reactivity and properties.
1-(2-Iodophenyl)butan-2-ol: Iodine substitution results in distinct chemical behavior.
Uniqueness: 1-(2-Bromophenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties
Properties
IUPAC Name |
1-(2-bromophenyl)butan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9,12H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPXZMODXKUNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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